1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride
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Overview
Description
1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride is a chemical compound with the molecular formula C22H27ClN2O2 It is known for its unique spirocyclic structure, which includes an oxa-diazaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride typically involves the following steps:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, and controlled temperature and pressure.
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Introduction of the Diphenylpropyl Group: : The diphenylpropyl group is introduced through a substitution reaction. This step may involve the use of reagents such as alkyl halides or Grignard reagents, and the reaction conditions may include anhydrous solvents and inert atmosphere.
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Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of specialized equipment for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives.
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Substitution: : The compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4
Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for structural and reactivity studies.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may have applications in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one: Lacks the diphenylpropyl group, which may result in different chemical and biological properties.
8-(3,3-diphenylpropyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but without the hydrochloride salt form.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(3,3-diphenylpropyl)-, hydrochloride is unique due to its specific spirocyclic structure and the presence of the diphenylpropyl group. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
23804-87-7 |
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Molecular Formula |
C22H27ClN2O2 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
8-(3,3-diphenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C22H26N2O2.ClH/c25-21-23-17-22(26-21)12-15-24(16-13-22)14-11-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,20H,11-17H2,(H,23,25);1H |
InChI Key |
RPKCWNJBBNAEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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